N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
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Overview
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of two indole moieties, one of which is substituted with a chlorine atom and the other with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:
Synthesis of 5-chloro-1H-indole: This can be achieved through the chlorination of indole using reagents such as thionyl chloride or phosphorus pentachloride.
Synthesis of 5-methoxy-1H-indole: This involves the methylation of indole using reagents like dimethyl sulfate or methyl iodide.
Formation of the ethyl linkage: The 5-chloro-1H-indole and 5-methoxy-1H-indole are then linked via an ethyl chain using a suitable alkylating agent such as ethylene dibromide.
Acetylation: The final step involves the acetylation of the linked indole derivatives using acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of indole-2-ethylamines.
Substitution: The chlorine atom in the 5-chloro-1H-indole moiety can be substituted with nucleophiles like amines or thiols, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Indole-2-carboxylic acids.
Reduction: Indole-2-ethylamines.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain. Additionally, it may interact with DNA and RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-bromo-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
- N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-hydroxy-1H-indol-1-yl)acetamide
- N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methyl-1H-indol-1-yl)acetamide
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to the presence of both chlorine and methoxy substituents on the indole rings. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C21H20ClN3O2 |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(5-methoxyindol-1-yl)acetamide |
InChI |
InChI=1S/C21H20ClN3O2/c1-27-17-3-5-20-14(10-17)7-9-25(20)13-21(26)23-8-6-15-12-24-19-4-2-16(22)11-18(15)19/h2-5,7,9-12,24H,6,8,13H2,1H3,(H,23,26) |
InChI Key |
CAVSDIRLSOQSKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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